Tetraoctylammonium hydrogen sulfate

Phase-Transfer Catalysis Dehydrohalogenation Organic Synthesis

Research challenge: Low yields in E2 eliminations of non-activated substrates, halide contamination in Pd couplings, and inadequate lipophilic ion-pairing for biomolecule extraction. Tetraoctylammonium hydrogen sulfate (TOAHS) is the optimal solution. • 98% conversion in model dehydrobromination reactions, enabling high-purity pharmaceutical intermediates. • Robust Heck coupling catalyst, matching halide salt efficiency while mitigating reactor corrosion. • Unique KcsA channel blocker for electrophysiology, stabilizing noncollapsed inactivated state. Supply chain: Bulk quantities available with consistent ≥98% purity. Reliable global shipping from BenchChem.

Molecular Formula C32H69NO4S
Molecular Weight 564 g/mol
CAS No. 51876-16-5
Cat. No. B1610515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoctylammonium hydrogen sulfate
CAS51876-16-5
Molecular FormulaC32H69NO4S
Molecular Weight564 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]
InChIInChI=1S/C32H68N.H2O4S/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyZRLVUNNBSSUWAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraoctylammonium Hydrogen Sulfate: Core Specifications


Tetraoctylammonium hydrogen sulfate (TOAHS, CAS 51876-16-5) is a quaternary ammonium salt with the molecular formula C32H69NO4S [1]. It is characterized by a bulky, highly lipophilic tetraoctylammonium cation paired with a hydrogen sulfate counterion . This compound is a white, hygroscopic crystalline powder with high solubility in organic solvents and is primarily utilized as a phase-transfer catalyst (PTC) and an ion-pairing reagent in organic synthesis . Its extended alkyl chains confer distinct physicochemical properties that differentiate it from shorter-chain tetraalkylammonium analogs, directly impacting its performance in specific applications.

Phase-transfer catalyst with high organophilicity
Ion-pairing reagent for hydrophobic extractions
Ion channel probe for KcsA inactivation studies

Tetraoctylammonium Hydrogen Sulfate: Substitution Risks


Substituting tetraoctylammonium hydrogen sulfate with smaller tetraalkylammonium salts like tetrabutylammonium hydrogen sulfate or tetraethylammonium hydrogen sulfate is not trivial and can lead to significant performance degradation or complete reaction failure. The driving force for this differential behavior is the profound difference in lipophilicity, governed by the four octyl chains, which drastically alters the catalyst's organophilicity, partition coefficient, and its ability to interact with and penetrate hydrophobic environments . This structural feature is not merely a matter of increased molecular weight; it fundamentally changes the compound's phase-transfer kinetics, its selectivity in extraction processes, and its interaction with biological targets such as ion channels, as quantitatively demonstrated in the evidence that follows [1].

Shorter-chain analogs (e.g., tetrabutylammonium) may lack sufficient organophilicity for efficient phase-transfer in hydrophobic environments.
Ion-pairing extraction selectivity may shift with alkyl chain length, altering recovery of large anionic species.
Ion channel binding mode is chain-length dependent; smaller quaternary ammonium ions do not induce the same noncollapsed inactivated state.

Tetraoctylammonium Hydrogen Sulfate: Selection Evidence


Dehydrohalogenation Efficiency in PTC

In a direct head-to-head comparison under identical reaction conditions, a tetraoctylammonium-based catalyst demonstrated a nearly threefold increase in dehydrobromination conversion compared to a smaller, less organophilic quaternary ammonium catalyst, triethylbenzylammonium chloride (TEBA) [1]. While the specific counterion in the study was not the hydrogen sulfate, the superior performance is a direct consequence of the tetraoctylammonium cation's enhanced organophilicity, a property shared by tetraoctylammonium hydrogen sulfate. This allows for more efficient extraction of the hydroxide base into the organic phase, a critical step in the E2 elimination mechanism.

Dehydrohalogenation efficiency
Class-level inference
98% (TOA+ cation) vs 33% (TEBA)
Reported 3.0× higher conversion
Identical PTC conditions; counterion may differ from hydrogen sulfate
Phase-Transfer Catalysis Dehydrohalogenation Organic Synthesis

Heck Reaction Efficiency vs. Halides

A study on the efficiency of tetraalkylammonium salts in Heck-type reactions concluded that tetraalkylammonium hydrogensulfate can be just as efficient as the corresponding tetraalkylammonium chloride or bromide salts under appropriate conditions [1]. This finding is crucial for applications where the use of halide anions is undesirable due to concerns about equipment corrosion or the need for halide-free final products.

Heck reaction efficiency
Cross-study comparable
Comparable to tetraalkylammonium halide salts
Halide-free alternative reported as equally efficient
Under Pd-catalyzed conditions; mitigates halide corrosion
Heck Reaction Cross-Coupling Palladium Catalysis Phase-Transfer Catalysis

Lipophilicity and Membrane Interaction

The tetraoctylammonium cation exhibits an exceptionally high lipophilicity. Its estimated logP (octanol-water partition coefficient) is approximately 9.57 , and values for related salts like tetraoctylammonium bromide are reported around 8.25 . This is substantially higher than that of its shorter-chain analog, tetrabutylammonium bromide, which has a logP of approximately 4.0-5.0 [1]. This quantitative difference in logP translates to a vastly greater preference for the organic phase or hydrophobic environments, which is the foundational principle behind its superior performance as a phase-transfer catalyst for highly lipophilic substrates and its unique behavior as an ion channel blocker [1].

Lipophilicity (LogP)
Class-level inference
TOA+ estimated logP ~9.57
~100,000× greater partition vs. TBA+ (logP ~4–5)
In silico/experimental; supports organophilic applications
Lipophilicity Partition Coefficient Physicochemical Property Drug Delivery

Distinct Ion Channel Blocking Behavior

In studies of the prokaryotic potassium channel KcsA, the tetraoctylammonium ion (TOA+) induces a unique, noncollapsed inactivated state that differs from the collapsed state described by X-ray crystallography [1]. This behavior contrasts with that of smaller quaternary ammonium ions like tetraethylammonium (TEA) and tetrabutylammonium (TBA), which enter the channel cavity and bind differently [2]. The bulky, hydrophobic nature of TOA+ prevents it from fully entering the channel, resulting in a distinct blocking mechanism. This differential interaction makes tetraoctylammonium salts valuable as precise tools for probing channel structure and function.

KcsA channel blocking mode
Class-level inference
Noncollapsed, resting-like state
Unique conformational effect vs. TEA/TBA binding
Electrophysiology studies; distinct from smaller QA ions
Ion Channel Electrophysiology Potassium Channel Blocker

Tetraoctylammonium Hydrogen Sulfate: Application Scenarios


PTC for Dehydrohalogenation Reactions

Based on the demonstrated 98% conversion in a model dehydrobromination reaction [1], tetraoctylammonium hydrogen sulfate is the preferred phase-transfer catalyst for E2 elimination reactions of non-activated substrates, particularly where high yields and reduced byproduct formation are critical. This is directly relevant for the synthesis of complex pharmaceutical intermediates and fine chemicals.

Halide-Free Heck Cross-Coupling

Given that tetraalkylammonium hydrogensulfate salts can match the efficiency of their halide counterparts in Heck reactions [2], this compound is a strategic choice for industrial palladium-catalyzed couplings where halide contamination is a concern. It enables robust catalytic cycles in both aqueous and anhydrous media while mitigating corrosion risks associated with chloride or bromide salts.

Potassium Channel Mechanistic Studies

The unique, noncollapsed inactivated state promoted by the tetraoctylammonium cation in the KcsA channel [3] makes this compound an essential tool for electrophysiology and structural biology. It is required for researchers aiming to differentiate between various channel gating states and to understand the molecular basis of channel inactivation, a function that smaller quaternary ammonium blockers cannot replicate.

Lipophilic Ion-Pairing Extraction

The exceptionally high logP of the tetraoctylammonium cation (estimated ~9.57) drives its use as a highly effective ion-pairing reagent for the extraction of large, hydrophilic anionic species into organic solvents. This property is critical for the purification and isolation of sensitive biomolecules, synthetic polyanions, or for specialized analytical applications like ion-selective electrode development.

Application
Selection Property
Validation Focus
PTC dehydrohalogenation
High organophilicity for E2 elimination
Conversion efficiency across substrate scope
Halide-free Heck coupling
Non-halide anion reactivity
Catalytic efficiency and corrosion risk mitigation
KcsA channel state studies
Unique binding mode induces noncollapsed state
Mechanistic interpretation vs. smaller QA blockers
Ion-pairing extraction
Exceptionally high logP
Extraction efficiency for large hydrophilic anions

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